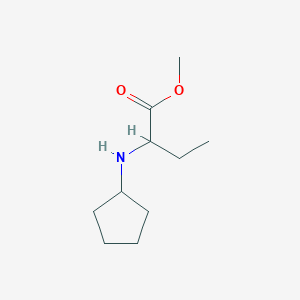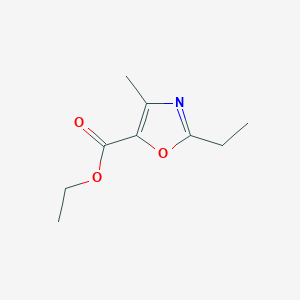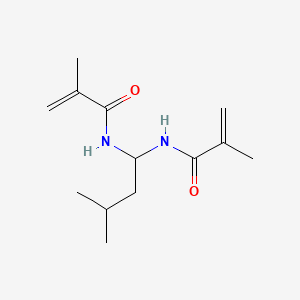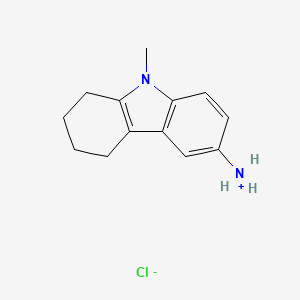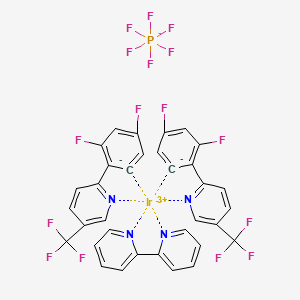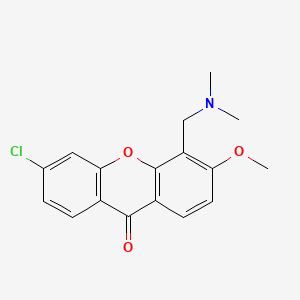
6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one is a synthetic xanthone derivative. Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This particular compound features a unique structure with a chloro, dimethylamino, and methoxy substituent, which contributes to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the xanthone core: The xanthone core can be synthesized through the cyclization of appropriate benzophenone derivatives under acidic conditions.
Introduction of the chloro substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Dimethylamino group addition: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Methoxy group addition: The methoxy group is typically introduced through methylation using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted xanthone derivatives.
科学研究应用
6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and ability to modulate biological pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, it may modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress . The compound’s structure allows it to interact with specific enzymes and receptors, leading to its biological effects.
相似化合物的比较
Similar Compounds
4-(Diethylamino)methyl-3-methoxy-9H-xanthen-9-one: Similar structure but with a diethylamino group instead of a dimethylamino group.
3,6-Bis(dimethylamino)-9H-xanthen-9-one: Contains two dimethylamino groups, providing different chemical and biological properties.
Uniqueness
6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its chloro, dimethylamino, and methoxy groups contribute to its versatility in various chemical reactions and potential therapeutic applications.
属性
CAS 编号 |
26207-24-9 |
|---|---|
分子式 |
C17H16ClNO3 |
分子量 |
317.8 g/mol |
IUPAC 名称 |
6-chloro-4-[(dimethylamino)methyl]-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C17H16ClNO3/c1-19(2)9-13-14(21-3)7-6-12-16(20)11-5-4-10(18)8-15(11)22-17(12)13/h4-8H,9H2,1-3H3 |
InChI 键 |
OFULJDBLNLYXEC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=C(C=CC2=C1OC3=C(C2=O)C=CC(=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
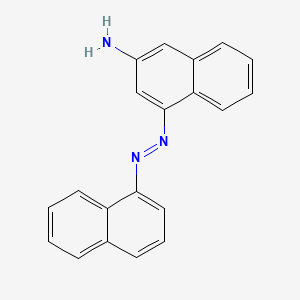


![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
